(3,3-Difluorocyclohexyl)methanesulfonyl chloride
CAS No.: 1691933-77-3
Cat. No.: VC2900189
Molecular Formula: C7H11ClF2O2S
Molecular Weight: 232.68 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1691933-77-3 | 
|---|---|
| Molecular Formula | C7H11ClF2O2S | 
| Molecular Weight | 232.68 g/mol | 
| IUPAC Name | (3,3-difluorocyclohexyl)methanesulfonyl chloride | 
| Standard InChI | InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 | 
| Standard InChI Key | QSPHSERFSNKLAW-UHFFFAOYSA-N | 
| SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl | 
| Canonical SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl | 
Introduction
(3,3-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular formula C₇H₁₁ClF₂O₂S and CAS number 1691933-77-3 . This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry due to their potential biological activities.
Chemical Reactivity
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Reactivity: Sulfonyl chlorides are highly reactive towards nucleophiles, such as amines and alcohols, forming sulfonamides and sulfonates, respectively . 
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Safety: Causes severe skin burns and eye damage, and may cause respiratory irritation . 
Synthesis
The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-difluorocyclohexyl)methanesulfonic acid with chlorinating agents like thionyl chloride or phosgene, similar to the synthesis of methanesulfonyl chloride .
Applications
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Pharmaceuticals: Sulfonamides derived from sulfonyl chlorides are used in the development of drugs targeting various diseases, including depression and cancer. 
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Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules. 
Biological Activities
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Receptor Modulation: Compounds derived from (3,3-Difluorocyclohexyl)methanesulfonyl chloride may modulate biological receptors involved in neurochemical signaling pathways. 
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Therapeutic Interventions: Potential applications in treating conditions related to mood regulation and cellular growth control. 
Chemical Stability
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pH Stability: Generally stable under different pH conditions, making it suitable for various synthetic pathways without significant degradation. 
Hazards
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Toxicity: Highly corrosive and may cause severe skin burns and eye damage . 
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Respiratory Irritation: May cause respiratory irritation upon inhalation . 
Handling Precautions
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Protective Equipment: Use protective gloves, goggles, and a mask when handling. 
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Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances. 
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